molecular formula C21H20N2O6S3 B2483356 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898448-09-4

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2483356
CAS No.: 898448-09-4
M. Wt: 492.58
InChI Key: HYTRANLYMXEVID-UHFFFAOYSA-N
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Description

N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound featuring a tetrahydroquinoline core modified with thiophene sulfonyl and dihydrobenzo dioxine sulfonamide substituents. The dual sulfonamide groups and fused aromatic systems suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S3/c24-31(25,17-7-8-19-20(14-17)29-11-10-28-19)22-16-6-5-15-3-1-9-23(18(15)13-16)32(26,27)21-4-2-12-30-21/h2,4-8,12-14,22H,1,3,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTRANLYMXEVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:

  • Starting Materials: : Begins with commercially available quinoline, thiophene sulfonyl chloride, and benzo-1,4-dioxine derivatives.

  • Intermediate Formation: : Thiophene sulfonyl chloride is reacted with a protected amine derivative of quinoline to form an intermediate sulfonamide.

  • Cyclization and Deprotection: : The intermediate undergoes cyclization under acidic conditions, followed by deprotection to yield the desired tetrahydroquinoline derivative.

  • Final Coupling: : The key intermediate is coupled with benzo-1,4-dioxine-6-sulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial synthesis may employ similar methods but optimized for scale, involving:

  • High-pressure reactors for improved reaction yields.

  • Use of automated synthesis machines for precise control over reaction conditions.

  • Advanced purification techniques like chromatography for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of reactions:

  • Oxidation: : Can be oxidized to form sulfoxides and sulfones.

  • Reduction: : Reduction reactions can target the sulfonyl and nitro groups.

  • Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Halogenated solvents and strong bases for nucleophilic substitutions.

Major Products

  • Oxidation of thiophene groups to sulfoxides.

  • Reduction to amines and secondary alcohols.

  • Substituted products depending on the specific electrophiles or nucleophiles used.

Scientific Research Applications

Chemistry

  • Used as a building block for synthesizing more complex organic molecules.

  • Acts as a ligand in coordination chemistry for metal complex formation.

Biology

  • Used in the synthesis of biologically active molecules, including enzyme inhibitors.

Medicine

  • Investigated for anti-inflammatory and anti-cancer properties.

  • Serves as a scaffold for developing new drugs targeting various diseases.

Industry

  • Utilized in the development of new materials with specific electronic properties.

  • Explored for use in sensors and catalysis due to its unique chemical structure.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action often involves interaction with specific enzymes or receptors due to the presence of sulfonamide and quinoline moieties. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Pathways Involved

  • Inhibition of key enzymes in metabolic pathways.

  • Modulation of signal transduction pathways via receptor interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Analogues

The compound’s structural complexity invites comparison with several classes of molecules:

Feature Target Compound Diphenylamine Analogs (e.g., Tofenamic Acid) Quinoline Derivatives (e.g., QY in ) Sulfonamide-Containing Drugs (e.g., Sulfadiazine)
Core Structure Tetrahydroquinoline Diphenylamine Quinoline Benzene/sulfonamide
Sulfonamide Groups Dual (thiophene & benzo dioxine) Single (carboxylic acid derivative) Absent Single or dual
Aromatic Systems Thiophene, benzo dioxine Benzene rings Quinoline ring Benzene rings
Bioactivity Inference Potential enzyme inhibition Anti-inflammatory (NSAID) Fluorescent dye; cell culture applications Antimicrobial

Key Observations :

  • Compared to simpler quinoline derivatives (e.g., Quinoline Yellow), the tetrahydroquinoline core may confer improved solubility and reduced cytotoxicity due to partial saturation .
Metabolite Dereplication and Molecular Networking

Molecular networking () enables rapid comparison of mass spectrometry (MS/MS) profiles to identify structurally related compounds. For the target compound, a high cosine score (>0.8) would indicate close similarity to other sulfonamide-containing heterocycles, such as those in Supplemental Figure 1 of .

Lumping Strategy in Chemical Modeling

discusses lumping structurally similar compounds to simplify reaction networks. The target compound’s tetrahydroquinoline and sulfonamide features might group it with other nitrogen-containing heterocycles (e.g., tetrahydroisoquinolines) or sulfonamide drugs in predictive models. However, its dual sulfonamide groups and fused dioxine ring could necessitate separate classification to preserve accuracy in physicochemical property predictions .

Hypothesized Bioactivity and Mechanisms

While direct bioactivity data are unavailable, inferences can be drawn:

  • Enzyme Inhibition: Sulfonamides often target carbonic anhydrases or dihydrofolate reductase. The dual sulfonamide groups may enhance binding affinity compared to mono-substituted analogs .
  • Anti-inflammatory Potential: Structural parallels to diphenylamine-based NSAIDs (e.g., tofenamic acid) suggest possible cyclooxygenase (COX) inhibition, though steric hindrance from the benzo dioxine moiety might alter selectivity .
  • Antimicrobial Activity: Quinoline derivatives (e.g., chloroquine) exhibit antimicrobial properties. The tetrahydroquinoline core could synergize with sulfonamide groups to target bacterial folate pathways .

Biological Activity

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H20N2O5S2C_{20}H_{20}N_2O_5S_2 and a molecular weight of approximately 440.54 g/mol. Its structure features a thiophene moiety linked to a tetrahydroquinoline core and a benzo[dioxine] sulfonamide group, which contributes to its diverse biological activity.

Anticancer Properties

Recent studies suggest that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK can lead to apoptosis in various cancer cell lines, including those of colorectal and prostate origins .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have revealed that related sulfonamide compounds can induce cell death in cancerous cells while sparing normal cells. For example:

Compound NameCell Line TestedIC50 (µM)Effect
MM129DLD-10.5High cytotoxicity
MM131HT-290.8Moderate cytotoxicity

These findings indicate that the compound may exert selective toxicity against cancer cells, making it a promising candidate for further development as an anticancer agent .

Study 1: In Vivo Efficacy

A study utilizing zebrafish embryo xenograft models demonstrated that compounds similar to this compound significantly inhibited tumor growth when administered alongside conventional chemotherapeutics like 5-fluorouracil (5-FU). The results indicated a synergistic effect, enhancing overall therapeutic efficacy .

Study 2: Mechanistic Insights

In another investigation focusing on the apoptotic pathways activated by these compounds, it was observed that treatment led to increased activity of caspases (caspase-8 and caspase-9), indicating activation of both extrinsic and intrinsic apoptotic pathways. This dual mechanism is pivotal for inducing cell death in resistant cancer types .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this class of compounds. However, detailed toxicological evaluations are necessary to establish safety profiles before clinical application.

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